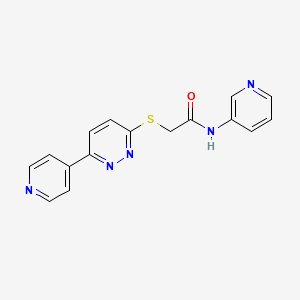
3-Bromophenyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl pivalate typically involves the esterification of 3-bromophenol with pivalic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of pivaloyl chloride in the presence of a base like pyridine, which facilitates the esterification process. This method offers higher yields and is more suitable for large-scale production.
化学反应分析
Types of Reactions: 3-Bromophenyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Major Products:
Substitution: Products include substituted phenyl esters, such as 3-aminophenyl pivalate or 3-thiophenyl pivalate.
Reduction: The major product is 3-bromophenyl alcohol.
Oxidation: Products include oxidized derivatives like 3-bromoquinone.
科学研究应用
3-Bromophenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 3-Bromophenyl pivalate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing pivalic acid and 3-bromophenol, which may exert biological effects through different pathways.
相似化合物的比较
3-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the ester group.
Pivalic Acid: Contains the pivaloyl group but lacks the bromine-substituted phenyl ring.
3-Bromobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness: 3-Bromophenyl pivalate is unique due to the combination of the bromine-substituted phenyl ring and the pivaloyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
(3-bromophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
InChI 键 |
UEIPOKPJNDFRTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)




![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)


